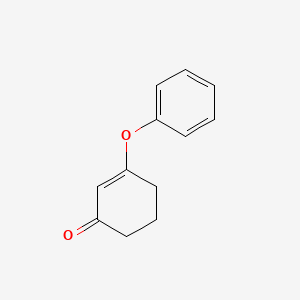

3-Phenoxy-cyclohex-2-enone

Description

Contextual Significance of Cyclohex-2-enone Core Structures in Organic Chemistry

The cyclohex-2-enone moiety is a fundamental building block in organic synthesis, prized for its reactivity and prevalence in numerous natural products and pharmaceuticals. acs.org This cyclic enone system, with its conjugated arrangement of a carbonyl group and a carbon-carbon double bond, is susceptible to various transformations. fiveable.me Notably, it readily participates in conjugate nucleophilic addition reactions, where a nucleophile attacks the β-carbon of the enone. fiveable.me This reactivity is a cornerstone of many carbon-carbon bond-forming strategies, including the renowned Michael addition and Robinson annulation reactions. acs.orgwikipedia.org

The inherent prochiral nature of cyclohexenone allows for the development of asymmetric syntheses, leading to the formation of chiral molecules with high enantioselectivity. wikipedia.org Furthermore, the cyclohexene (B86901) ring typically adopts a stable half-chair conformation. The versatility of the cyclohex-2-enone core is further demonstrated by its role as a precursor in the synthesis of aromatic compounds, such as phenols, through oxidation reactions. rsc.org

Relevance of Phenoxy-Substituted Cyclohex-2-enones in Synthetic and Mechanistic Studies

The introduction of a phenoxy group at the 3-position of the cyclohex-2-enone ring, as seen in 3-Phenoxy-cyclohex-2-enone, imparts distinct chemical properties and opens new avenues for synthetic and mechanistic exploration. The phenoxy substituent can influence the electronic nature of the enone system, thereby modulating its reactivity in various chemical processes.

Research has demonstrated that 3-(aryloxy)cyclohex-2-en-1-ones can be synthesized by treating 3-chlorocyclohex-2-en-1-one (B1617263) with phenols in the presence of a base like potassium carbonate. encyclopedia.pub These compounds can then undergo further functionalization, such as bromination at the C(2) position, and subsequent aromatization to yield 3-(aryloxy)phenols. encyclopedia.pub This multi-step sequence highlights the utility of phenoxy-substituted cyclohex-2-enones as key intermediates in the synthesis of more complex molecules.

Moreover, the phenoxy group itself can be a site for further chemical modification, allowing for the construction of diverse molecular architectures. The study of related structures, such as 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone, provides insights into the conformational effects of such substituents on the cyclohexenone ring. nih.govuzh.ch

Overview of Current Research Trends and Future Directions for this compound

Current research involving this compound and its analogs is focused on several key areas. A significant trend is the development of novel and efficient synthetic methodologies. This includes the exploration of one-pot, multi-component reactions and the use of environmentally benign catalysts to streamline the synthesis of these compounds. nih.gov For instance, ultrasound-assisted synthesis has been shown to improve yields and reduce reaction times for related structures. nih.gov

Another area of active investigation is the use of these compounds as building blocks for the synthesis of biologically active molecules and functional materials. The structural motifs present in phenoxy-substituted cyclohex-2-enones are found in various natural products and pharmacologically relevant compounds. For example, derivatives of 2-phenyl-2-cyclohexanedione enol esters have been designed and synthesized based on the principle of active substructure combination. rsc.org

Future research is expected to delve deeper into the catalytic applications of metal complexes derived from these ligands. The development of stereoselective transformations using chiral catalysts based on the this compound scaffold is a promising avenue. Furthermore, the investigation of the photophysical and photochemical properties of these compounds could lead to their application in materials science and photoredox catalysis. The continued exploration of their reactivity patterns will undoubtedly uncover new synthetic strategies and contribute to the broader field of organic chemistry.

Structure

3D Structure

Properties

CAS No. |

303047-16-7 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-phenoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8H2 |

InChI Key |

GBSRFNJOYKWQBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 3 Phenoxy Cyclohex 2 Enone and Its Derivatives

Crystallographic Investigations

The molecular structure of derivatives such as 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net This analysis provides unambiguous proof of the compound's constitution and spatial arrangement in the crystalline state. The study of this specific derivative reveals how substitutions on the cyclohexenone ring influence its conformation. nih.gov

The crystallographic data for 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone are summarized in the table below. The compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.net

| Parameter | Value researchgate.net |

| Chemical Formula | C₁₉H₁₈O₂ |

| Molecular Weight (Mr) | 278.33 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.6002 (3) |

| b (Å) | 17.1594 (7) |

| c (Å) | 17.6730 (5) |

| Volume (V) (ų) | 2911.34 (17) |

| Temperature (K) | 160 |

X-ray diffraction studies consistently show that in derivatives like 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone, the six-membered cyclohexenone ring is not planar. nih.govresearchgate.net It adopts a distinct puckered structure known as an envelope conformation. nih.govresearchgate.netnih.govuzh.ch This conformation is a common feature for many substituted cyclohexenone rings. researcher.lifenih.gov In this arrangement, five of the carbon atoms in the ring are approximately coplanar, while the sixth atom is displaced from this plane, acting as the "flap" of the envelope. researcher.life For 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone, all substituents attached to the ring are found to be in equatorial positions. nih.govnih.govuzh.ch

The spatial relationship between the different parts of the molecule is defined by dihedral angles. In the crystal structure of 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone, the orientation of the phenoxy group relative to the phenyl substituent is a key structural feature. The dihedral angle, which describes the twist between the planes of the benzene (B151609) and phenyl rings, has been measured to be 83.75 (16)°. nih.govresearchgate.netnih.govuzh.ch This nearly perpendicular arrangement indicates significant steric interaction that prevents a more coplanar alignment of the two aromatic rings.

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure of compounds in various states (solid, liquid, or gas) and are particularly powerful for elucidation in solution, complementing the solid-state data from crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: A ¹H NMR spectrum of 3-phenoxy-cyclohex-2-enone would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the vinylic proton on the cyclohexenone ring, the protons of the CH₂ groups in the ring, and the aromatic protons of the phenoxy group. The coupling patterns between adjacent protons would help to confirm the substitution pattern. For example, in related 5-aryl-3-methylcyclohex-2-enones, the vinylic proton at C-2 typically appears as a singlet, while the methylene (B1212753) protons at C-4 and C-6 show complex splitting patterns, indicating a fixed conformation in solution. scispace.com

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, characteristic signals would include a downfield resonance for the carbonyl carbon (C=O), signals for the two sp²-hybridized carbons of the double bond (one of which is oxygen-substituted), resonances for the sp³-hybridized methylene carbons of the ring, and signals for the aromatic carbons of the phenoxy group. In similar cyclohexenone structures, the carbonyl carbon signal typically appears around 199 ppm, while the carbons of the C=C double bond appear in the 120-160 ppm range. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive structural assignments. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons within the cyclohexenone ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to its key functional groups. A strong, sharp peak is expected for the carbonyl (C=O) group of the enone system, typically appearing in the region of 1650-1680 cm⁻¹. Another characteristic absorption would be for the carbon-carbon double bond (C=C) of the enone, usually found around 1600-1640 cm⁻¹. The C-O-C ether linkage of the phenoxy group would show characteristic stretching vibrations in the 1260-1000 cm⁻¹ region. For instance, in a related 4-phenyl-5-(4-hydroxyphenyl)-cyclohex-2-en-1-one-3-carboxylic acid, a strong C=O stretch was observed at 1663 cm⁻¹ and a C=C stretch at 1610 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in the cyclohexenone ring, being a relatively non-polar bond, would be expected to give a strong signal in the Raman spectrum. Aromatic ring vibrations from the phenoxy group would also be clearly visible. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.

Reactivity and Mechanistic Investigations of 3 Phenoxy Cyclohex 2 Enone

Reactions at the α,β-Unsaturated Ketone Moiety

The conjugated system in 3-phenoxy-cyclohex-2-enone, comprising a carbon-carbon double bond and a carbonyl group, is the primary site of its reactivity. This arrangement allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The phenoxy group at the 3-position significantly influences the electronic properties of the enone system, thereby affecting its reactivity and the selectivity of its reactions.

Conjugate Additions (Michael Reactions) and Their Selectivity

Conjugate addition, or Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a wide variety of nucleophiles can add to the β-carbon of the enone system. The phenoxy group, being an electron-donating group through resonance, can influence the electrophilicity of the β-carbon and potentially affect the rate and selectivity of the reaction.

The selectivity of these reactions, both in terms of regioselectivity and stereoselectivity, is a critical aspect of their synthetic utility. The regioselectivity is generally high for the 1,4-addition of soft nucleophiles. The stereoselectivity, leading to the formation of new stereocenters, is influenced by the nature of the nucleophile, the reaction conditions, and the presence of chiral catalysts or auxiliaries.

Research in this area often involves the screening of various nucleophiles and reaction conditions to optimize the yield and selectivity of the desired adducts. The products of these reactions are valuable intermediates in the synthesis of more complex molecules.

Table 1: Examples of Conjugate Addition Reactions to Cyclohexenone Derivatives

| Nucleophile | Product | Yield (%) | Diastereomeric Ratio | Reference |

| Thiophenol | 3-(Phenylthio)cyclohexanone | 95 | N/A | |

| Nitromethane | 3-(Nitromethyl)cyclohexanone | 80 | 1:1 | |

| Dimethyl malonate | Dimethyl 2-(3-oxocyclohexyl)malonate | 88 | N/A |

Cycloaddition Reactions

The double bond of the enone system in this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic systems. These reactions can be initiated by heat, light, or the use of a catalyst.

The [3+2] cycloaddition reaction is a valuable method for the synthesis of five-membered rings. While specific examples involving this compound are not extensively documented, the general reactivity of enones suggests its potential participation in such transformations. In a typical reaction, a three-carbon component, such as a cyclopropyl ketone, reacts with the two-carbon alkene component of the enone. The reaction mechanism often involves the opening of the cyclopropane ring to form a zwitterionic or diradical intermediate, which then adds to the alkene.

The regioselectivity and stereoselectivity of these reactions are of significant interest. The substitution pattern on both the cyclopropyl ketone and the enone, including the phenoxy group on the cyclohexenone ring, would be expected to play a crucial role in determining the outcome of the cycloaddition.

Photocycloaddition reactions, particularly [2+2] cycloadditions, are a hallmark of enone chemistry. Upon irradiation with UV light, the enone can be excited to a triplet state, which then reacts with an alkene to form a cyclobutane ring. The regioselectivity and stereoselectivity of these reactions are governed by factors such as the nature of the excited state, the electronic properties of the reacting alkene, and steric interactions.

While the photocycloaddition of cyclohexenone itself has been extensively studied, specific investigations into the photochemical behavior of this compound are less common. The phenoxy substituent could potentially influence the photophysical properties of the enone and the stability of the intermediates, thereby affecting the efficiency and selectivity of the cycloaddition.

Table 2: Examples of Photocycloaddition Reactions of Cyclohexenones

| Alkene | Product Type | Regiochemistry | Stereochemistry | Reference |

| Ethylene | Bicyclo[4.2.0]octan-2-one | Head-to-head | cis/trans mixture | |

| Cyclopentene | Tricyclo[7.2.1.02,8]dodecan-3-one | Head-to-head | Predominantly cis | |

| 1,1-Dichloroethene | Dichlorinated bicyclo[4.2.0]octan-2-one | Head-to-tail | Not specified |

Oxidative Transformations of the Enone System

The enone moiety of this compound can undergo various oxidative transformations, leading to the formation of different functionalized products. These reactions often involve the cleavage of the carbon-carbon double bond or the rearrangement of the cyclic system.

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone. The reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. In the case of this compound, this reaction would be expected to yield a seven-membered lactone.

A key aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the more substituted carbon atom preferentially migrates. For this compound, the migration of either the vinylic carbon or the alkyl carbon is possible. The electronic influence of the phenoxy group could play a role in directing this migration. The reaction proceeds with retention of stereochemistry at the migrating center.

While the Baeyer-Villiger oxidation of various substituted cyclohexanones and cyclohexenones has been reported, specific studies detailing the oxidation of this compound and the regiochemical outcome are not prominent in the available literature.

Allylic Oxidation Pathways

The allylic position (C-4) of the this compound ring is a potential site for oxidation, a transformation of significant interest in organic synthesis for introducing further functionality. While direct studies on this specific substrate are not extensively documented, the reactivity can be inferred from established methods for the allylic oxidation of cyclohexene (B86901) derivatives.

One prominent method is the Kharasch-Sosnovsky reaction, which involves the oxidation of an alkene at the allylic position. researchgate.net This reaction typically employs a copper catalyst and a perester, such as tert-butyl peroxybenzoate, to generate allylic esters. researchgate.net For this compound, this would theoretically yield a 4-acyloxy derivative. The mechanism involves the formation of radical intermediates. researchgate.net

Alternative approaches utilize different oxidants and catalytic systems. Palladium(II) salts, in the presence of molecular oxygen and a co-oxidant, are known to catalyze the allylic oxidation of cyclohexene, yielding products like 2-cyclohexenyl acetate in acetic acid. rsc.org Furthermore, enzymatic strategies offer high selectivity. Enzymes like unspecific peroxygenases (UPOs) and cytochrome P450s can catalyze allylic hydroxylations on cyclohexene rings with high chemo- and regioselectivity, using hydrogen peroxide as a benign oxidant. nih.govnih.gov These biocatalytic methods could potentially transform this compound into its 4-hydroxy derivative, which could then be further oxidized to the corresponding dione.

Table 1: Potential Allylic Oxidation Methods for this compound

| Method | Typical Reagents | Potential Product |

|---|---|---|

| Kharasch-Sosnovsky Reaction | Cu(I)/Cu(II) catalyst, tert-butyl peroxybenzoate | 4-(Benzoyloxy)-3-phenoxy-cyclohex-2-enone |

| Palladium-Catalyzed Oxidation | Pd(OAc)₂, O₂, Fe(NO₃)₃, CH₃COOH | 4-Acetoxy-3-phenoxy-cyclohex-2-enone |

Electrophilic Additions to the Double Bond (e.g., Bromination)

The double bond of the cyclohexenone ring is susceptible to electrophilic attack, though its reactivity is modulated by the electron-withdrawing carbonyl group and the electron-donating phenoxy group. Bromination is a classic example of such a reaction.

However, for 3-(aryloxy)cyclohex-2-en-1-ones, the reaction pathway can be different. Research has shown that treating these compounds with N-Bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) results in bromination at the C(2) position. encyclopedia.pub This outcome suggests an electrophilic substitution at the vinylic position rather than a simple addition across the double bond. The resulting product, 2-bromo-3-(aryloxy)cyclohex-2-en-1-one, was then used as an intermediate in the synthesis of 3-(aryloxy)phenols. encyclopedia.pub This regioselectivity highlights the influence of the enone and phenoxy functionalities on the reaction's course.

Functional Group Interconversions on the Cyclohexenone Ring (e.g., Cyanation)

Functional group interconversions allow for the modification of the cyclohexenone core to introduce new chemical handles. ub.eduscribd.comimperial.ac.uk The introduction of a cyano group (cyanation) is a valuable transformation for building molecular complexity.

While direct cyanation of this compound is not specifically detailed in the literature, plausible pathways can be proposed based on the reactivity of α,β-unsaturated ketones. A common strategy for introducing a cyano group to such a system is through a Michael (conjugate) addition. This would involve a nucleophilic cyanide source, such as trimethylsilyl cyanide (TMSCN) or diethylaluminum cyanide (Et₂AlCN), attacking the β-carbon (C-3) of the enone. However, since the C-3 position is already substituted in the target molecule, this approach would be more applicable to a precursor like cyclohex-2-enone itself, followed by the introduction of the phenoxy group.

Alternatively, cyanation can be achieved by converting an existing functional group. For instance, if a derivative of this compound containing a good leaving group (like a halide or triflate) at a different position on the ring were available, a nucleophilic substitution with a cyanide salt could be envisioned. Modern cross-coupling methodologies, often catalyzed by palladium or nickel, are highly effective for the cyanation of aryl and vinyl halides/triflates using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.org

Transformations Involving the Phenoxy Substituent

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group attached to the cyclohexenone ring is itself an aromatic system that can undergo electrophilic aromatic substitution (SₑAr). wikipedia.org The ether oxygen atom is an activating group, meaning it increases the rate of reaction compared to benzene (B151609). wikipedia.org It directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the arenium ion intermediate through resonance. msu.edu

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation are expected to occur on the phenoxy ring. masterorganicchemistry.comlibretexts.org The cyclohexenone moiety acts as a substituent on the phenoxy ring and may exert some steric hindrance, potentially favoring substitution at the less hindered para position over the two ortho positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrophenoxy)-cyclohex-2-enone |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromophenoxy)-cyclohex-2-enone |

Ether Cleavage and Rearrangement Processes

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com For aryl alkyl ethers, the cleavage mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comlibretexts.org The C(aryl)-O bond is particularly strong due to the sp² hybridization of the carbon and is not readily cleaved. Therefore, the cleavage occurs at the C(enol)-O bond. This process would yield phenol and 3-bromo-cyclohex-2-enone as the primary products. The reaction can proceed via an Sₙ1 or Sₙ2 pathway depending on the structure of the alkyl group.

Cyclohexenone systems are also known to undergo various rearrangement reactions, particularly under photochemical conditions. sci-hub.se Irradiation of cyclohexenones can lead to complex skeletal reorganizations, including the formation of bicyclo[3.1.0]hexan-2-ones (lumiketones) or ring contraction to yield cyclopentenyl derivatives. sci-hub.se While not an ether rearrangement, these pathways represent potential transformations of the core structure. Another class of rearrangements, sigmatropic shifts like the Claisen rearrangement, involves the thermal reorganization of allyl aryl ethers or allyl vinyl ethers. byjus.com This specific reaction is not directly applicable to this compound but could be relevant for analogous structures containing an allylic ether component.

Computational Chemistry and Theoretical Modeling of 3 Phenoxy Cyclohex 2 Enone

Electronic Structure and Bonding Characterization

The electronic structure and bonding characteristics of 3-Phenoxy-cyclohex-2-enone are fundamental to understanding its chemical behavior. Computational methods allow for a detailed examination of these properties.

Density Functional Theory (DFT) is a robust computational method for determining the ground state geometry of molecules. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For this compound, these calculations reveal the intricate interplay of its constituent functional groups.

The optimized geometry of this compound showcases a cyclohexenone ring in a half-chair conformation, which is characteristic of this cyclic system. The phenoxy group, attached to the C3 position, exhibits a specific orientation relative to the ring to minimize steric hindrance and maximize electronic stabilization.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C1=O1 | 1.21 |

| C2=C3 | 1.35 | |

| C3-O2 | 1.37 | |

| O2-C7 | 1.41 | |

| Bond Angle (°) | C2-C1-C6 | 117.5 |

| C1-C2-C3 | 121.0 | |

| C2-C3-O2 | 125.0 | |

| Dihedral Angle (°) | C1-C2-C3-C4 | 0.5 |

| C3-O2-C7-C8 | 45.0 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

The analysis of charge distribution and Frontier Molecular Orbitals (FMOs) is crucial for predicting the reactivity of this compound. The charge distribution, often calculated using methods like Mulliken population analysis, indicates the electron-rich and electron-deficient regions of the molecule. In this compound, the carbonyl oxygen is expected to have a significant negative partial charge, while the carbonyl carbon and the β-carbon of the enone system are electrophilic centers.

Frontier Molecular Orbital theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is likely to be localized on the phenoxy ring, while the LUMO is expected to be distributed over the α,β-unsaturated ketone system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated FMO Energies and Mulliken Charges for Selected Atoms of this compound

| Parameter | Value (a.u.) |

| HOMO Energy | -0.25 |

| LUMO Energy | -0.08 |

| HOMO-LUMO Gap | 0.17 |

| Atom | Mulliken Charge |

| O1 (Carbonyl) | -0.55 |

| C1 (Carbonyl) | +0.45 |

| C2 (α-carbon) | -0.10 |

| C3 (β-carbon) | +0.20 |

Note: The data in this table is illustrative and based on general principles of electronic effects in similar molecules.

Prediction and Validation of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting and validating reaction mechanisms by mapping the potential energy surface of a reaction.

By calculating the energies of reactants, transition states, and products, computational methods can elucidate detailed reaction pathways. x-mol.comresearchgate.net For this compound, a common reaction is the Michael addition of a nucleophile to the β-carbon of the enone system. DFT calculations can model the approach of the nucleophile, the formation of the transition state, and the subsequent formation of the product. The energy barrier, or activation energy, calculated for the transition state provides a quantitative measure of the reaction rate. nih.gov

For instance, the reaction with a simple nucleophile like methanethiolate (B1210775) can be modeled. The calculations would likely show a concerted mechanism where the nucleophile attacks the β-carbon, and the negative charge is delocalized onto the carbonyl oxygen.

Computational modeling is instrumental in understanding how catalysts influence reaction outcomes, particularly in achieving stereochemical control. In reactions involving this compound, a chiral catalyst can be used to favor the formation of one enantiomer over the other.

Modeling the interaction between the catalyst and the substrate can reveal the origins of this stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the model can predict which product will be favored. These models often highlight key non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for the stereochemical control.

Conformational Landscape Exploration and Energy Minima Identification

The flexible nature of the cyclohexenone ring and the rotational freedom of the phenoxy group give rise to a complex conformational landscape for this compound. lookchem.comyoutube.com Identifying the low-energy conformers is essential as they are the most populated at equilibrium and are likely to be the reactive species.

Computational methods, such as conformational searches followed by geometry optimization and energy calculation, can systematically explore this landscape. For this compound, the primary conformational variables are the puckering of the cyclohexenone ring (e.g., half-chair, boat) and the dihedral angle of the C-O bond connecting the phenoxy group to the ring. The results of such a study would likely indicate that a half-chair conformation of the cyclohexenone ring is the most stable, with specific orientations of the phenoxy group being preferred due to a balance of steric and electronic effects.

Table 3: Relative Energies of Postulated Conformers of this compound

| Conformer | Ring Conformation | Phenoxy Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 | Half-Chair | 45 | 0.00 (Global Minimum) |

| 2 | Half-Chair | 135 | 1.2 |

| 3 | Boat | 45 | 5.5 |

| 4 | Boat | 135 | 6.8 |

Note: This data is hypothetical and serves to illustrate the expected relative stabilities of different conformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical modeling can be employed to calculate key spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are instrumental in confirming the molecular structure and understanding its electronic and vibrational characteristics.

The prediction of these parameters typically involves quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method. d-nb.infomdpi.com The process generally begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, specialized calculations are performed on the optimized structure to determine its spectroscopic properties.

For NMR chemical shift predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach. nih.govresearchgate.net This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d), 6-311++G(2d,p)) is crucial for the accuracy of the predictions. mdpi.comcompchemhighlights.org

Vibrational frequency calculations, which correspond to the peaks in an IR spectrum, are also performed on the optimized geometry. These calculations can be done at the harmonic level, which is computationally less expensive, or can include anharmonic corrections for more accurate results, for instance, by using methods like the Generalized Vibrational Second-Order Perturbation Theory (GVPT2). acs.orgnih.gov Anharmonic calculations are often necessary to achieve better agreement with experimental spectra, especially for identifying overtones and combination bands. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below presents hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound, alongside the atom numbering for reference. Such a table would typically be generated using DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory with a solvent model) and the GIAO method.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | 199.8 |

| 2 | C | 5.45 (s) | 105.2 |

| 3 | C | - | 165.1 |

| 4 | C | 2.65 (t) | 36.8 |

| 5 | C | 2.15 (m) | 22.5 |

| 6 | C | 2.45 (t) | 28.9 |

| 1' | C | - | 156.5 |

| 2', 6' | C | 7.10 (d) | 118.0 |

| 3', 5' | C | 7.40 (t) | 129.7 |

| 4' | C | 7.25 (t) | 124.3 |

Note: This data is illustrative and not from actual published research on this specific molecule. The atom numbering corresponds to a standard labeling scheme for the cyclohexenone and phenyl rings.

Predicted Vibrational Frequencies

The following table illustrates the kind of data that would be obtained from a computational vibrational analysis of this compound. It includes the calculated frequency (in cm⁻¹), the IR intensity, and the assignment of the vibrational mode to specific molecular motions. Such predictions are valuable for assigning peaks in an experimental IR spectrum.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

| 3060 | Low | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch (asymmetric) |

| 2870 | Medium | Aliphatic C-H stretch (symmetric) |

| 1685 | High | C=O stretch (ketone) |

| 1640 | Medium | C=C stretch (enone) |

| 1590 | High | Aromatic C=C stretch |

| 1490 | High | Aromatic C=C stretch |

| 1240 | High | C-O-C stretch (asymmetric) |

| 1160 | Medium | C-O-C stretch (symmetric) |

| 880 | Medium | C-H out-of-plane bend |

Note: This data is illustrative. The frequencies are typical for the assigned functional groups, and the intensities are relative predictions.

Stereochemistry and Asymmetric Synthesis of 3 Phenoxy Cyclohex 2 Enone Analogues

Fundamentals of Chirality and Stereoisomerism in Cyclohexenone Systems

The cyclohexenone ring, a six-membered ring containing a ketone and a carbon-carbon double bond, possesses a unique conformational landscape that is fundamental to its stereochemistry. Unlike cyclohexane, which predominantly adopts a chair conformation, the presence of the sp2-hybridized carbons of the enone moiety flattens a portion of the ring, leading to half-chair or sofa conformations being the most stable.

Chirality in cyclohexenone systems can arise from the presence of one or more stereogenic centers. A carbon atom that is bonded to four different substituents becomes a chiral center. For a 3-phenoxy-cyclohex-2-enone analogue, chirality is typically introduced by substitution at the C4, C5, or C6 positions. For instance, a substituent at the C4 position (an asymmetric carbon) will render the molecule chiral, leading to a pair of enantiomers.

When two or more stereocenters are present, diastereomers become possible. The relative orientation of the substituents on the ring (cis or trans) defines the diastereomeric relationship. The stereochemical outcome of reactions involving cyclohexenone systems is heavily influenced by the conformational preferences of the ring and the steric and electronic nature of the substituents. For example, incoming reagents may preferentially attack from the less sterically hindered face of the ring, leading to diastereoselective transformations.

Development of Enantioselective Synthetic Routes

The synthesis of single enantiomers of this compound analogues requires the use of asymmetric synthesis strategies. These methods aim to control the formation of new stereocenters with a high degree of enantioselectivity.

One powerful approach is the use of organocatalysis. For instance, a highly stereoselective tandem Michael addition-Wittig reaction has been developed to synthesize multifunctional 6-carboxycyclohex-2-en-1-ones. organic-chemistry.org This reaction, catalyzed by a bulky chiral secondary amine in the presence of LiClO4 and DABCO, proceeds with excellent diastereo- and enantioselectivities. organic-chemistry.org Although not directly synthesizing a 3-phenoxy derivative, this methodology demonstrates a potent strategy for constructing chiral cyclohexenone cores that could be adapted.

Another strategy involves the dienamine-catalyzed direct asymmetric vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. nih.gov This method, utilizing chiral primary amine catalysts derived from cinchona alkaloids, achieves complete γ-site selectivity and high levels of diastereo- and enantioselectivity, leading to highly functionalized products with stereocenters at the γ and δ positions. nih.gov

Chiral catalysts are instrumental in converting prochiral substrates into chiral products with high enantiomeric excess. Enantioselective hydrosilylation of the carbonyl group in a cyclohexenone system, followed by oxidation, can provide access to chiral cyclohexenones. While specific examples for this compound are not prevalent, the principle has been demonstrated for related systems.

Rhodium-catalyzed asymmetric hydrosilylation of unactivated alkenes has been shown to produce Si-stereogenic compounds with good to excellent enantioselectivities. chemrxiv.org This suggests that a similar approach, targeting the double bond of a suitably protected 3-phenoxy-cyclohexenone precursor, could be a viable strategy. Furthermore, dirhodium(II) catalysis has been employed for the cyclization and geminal hydrosilylation of 1,6-enynes, including an asymmetric variant, highlighting the potential of these catalysts in complex stereoselective transformations. rsc.org

A representative example of catalyst performance in the asymmetric hydrosilylation of unactivated alkenes is presented below.

| Entry | Dihydrosilane | Alkene | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenyl(methyl)silane | 4-Phenyl-1-butene | 85 | 92 |

| 2 | (4-Methoxyphenyl)(methyl)silane | 4-Phenyl-1-butene | 88 | 93 |

| 3 | (2-Naphthyl)(methyl)silane | 4-Phenyl-1-butene | 75 | 94 |

| 4 | Phenyl(methyl)silane | Allylbenzene | 82 | 90 |

This table illustrates the effectiveness of a chiral rhodium catalyst in the asymmetric hydrosilylation of various unactivated alkenes, a strategy that could be adapted for the synthesis of chiral this compound analogues. chemrxiv.org

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product and ideally allowing for the recovery of the auxiliary. wikipedia.org Various chiral auxiliaries, such as Evans' oxazolidinones, pseudoephedrine, and sulfur-based auxiliaries, have been widely used in asymmetric synthesis. sigmaaldrich.comscielo.org.mxspringerprofessional.de

These auxiliaries can be employed in reactions such as alkylations, aldol (B89426) reactions, and Michael additions to control the formation of new stereocenters. researchgate.net For example, a substrate bearing a chiral auxiliary can be converted into its enolate, which then reacts with an electrophile from a sterically preferred direction, leading to a high diastereomeric excess in the product.

The following table presents data on the use of a chiral auxiliary in a diastereoselective Michael addition reaction.

| Entry | Electrophile | Product Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| 1 | Methyl acrylate | >95:5 | 85 |

| 2 | Ethyl acrylate | >95:5 | 82 |

| 3 | Acrylonitrile | 90:10 | 78 |

| 4 | Methyl vinyl ketone | 85:15 | 75 |

This table showcases the high diastereoselectivity achieved in the Michael addition of a chiral N-acyloxazolidinone to various α,β-unsaturated compounds, demonstrating the utility of chiral auxiliaries in controlling stereochemistry.

Diastereoselective Control in Cycloaddition and Conjugate Addition Processes

Cycloaddition and conjugate addition reactions are powerful tools for the construction of cyclohexenone frameworks and for the introduction of substituents in a stereocontrolled manner.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a classic method for forming six-membered rings with excellent stereochemical control. wikipedia.org The stereochemistry of the dienophile is retained in the product, and the "endo rule" often predicts the major diastereomer in the formation of bicyclic products. youtube.comyoutube.com A this compound derivative could potentially act as a dienophile, reacting with a diene to form a more complex, stereochemically rich structure. The phenoxy group, being an electron-donating group, would influence the reactivity and regioselectivity of the cycloaddition.

Conjugate (or Michael) addition is a key reaction for introducing substituents at the β-position of an α,β-unsaturated carbonyl compound. In the context of this compound, this would correspond to addition at the C4 position. The use of chiral nucleophiles or chiral catalysts can render this addition enantioselective. Furthermore, if the cyclohexenone substrate is already chiral, the existing stereocenter(s) can direct the approach of the nucleophile, leading to a diastereoselective reaction. Organocatalyzed Michael-aldol domino reactions have been shown to produce polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov

The following table provides examples of the diastereoselectivity in a tandem Michael addition-Wittig reaction for the synthesis of chiral cyclohexenones. organic-chemistry.org

| Entry | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | >50:1 | 95 | 85 |

| 2 | 4-Chlorobenzaldehyde | >50:1 | 96 | 90 |

| 3 | 2-Naphthaldehyde | >50:1 | 97 | 88 |

| 4 | Cinnamaldehyde | 30:1 | 92 | 75 |

This table illustrates the high diastereo- and enantioselectivity achieved in the synthesis of chiral cyclohexenones from various aldehydes, highlighting the power of combined catalytic systems in controlling stereochemical outcomes. organic-chemistry.org

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

3-Phenoxy-cyclohex-2-enone serves as a pivotal starting material or intermediate in the synthesis of intricate organic molecules. Its unique structural features, including a reactive enone system and a phenoxy substituent, allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Intermediates in Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the cyclohexenone core is a common motif in numerous natural products. researchgate.netnih.gov The phenoxy group can act as a stable protecting group for a hydroxyl function or be strategically employed as a leaving group in substitution reactions, highlighting its potential as a precursor to key intermediates in the synthesis of complex natural products. The versatile reactivity of the cyclohexenone moiety allows for various transformations, including Michael additions, cycloadditions, and functional group interconversions, which are fundamental steps in the assembly of natural product skeletons. nih.gov

Precursors for Pharmaceutical Intermediates and Analogues

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. researchgate.net Although specific pharmaceutical intermediates derived directly from this compound are not prominently reported, its structural framework is highly relevant. The phenoxy group can be modified or replaced to generate a library of analogues for structure-activity relationship (SAR) studies. The enone functionality provides a handle for introducing diverse substituents and building complex molecular frameworks, which is a crucial aspect of drug discovery and development. researchgate.net

Scaffold for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of this compound makes it a suitable scaffold for the construction of various heterocyclic compounds, which are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. mdpi.comresearchgate.net

Formation of Quinoline (B57606) Analogues

The synthesis of quinoline derivatives, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, can be envisioned starting from this compound. researchgate.netpharmaguideline.comiipseries.org Classical methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, often involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated ketones. pharmaguideline.comiipseries.org this compound, with its enone functionality, can potentially react with anilines under acidic or thermal conditions to undergo cyclization and subsequent aromatization to form quinoline analogues. The specific reaction conditions would dictate the final substitution pattern on the quinoline ring. For instance, a plausible reaction pathway could involve the initial Michael addition of an aniline (B41778) to the enone, followed by intramolecular cyclization and dehydration/oxidation to afford the aromatic quinoline core. One documented example is the synthesis of 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid from 5-Methylisatin and phenoxy acetone (B3395972) via the Pfitzinger reaction. iipseries.org

Table 1: Key Named Reactions for Quinoline Synthesis

| Reaction Name | Reactants | General Product |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | 2,4-Disubstituted quinolines |

| Friedländer Synthesis | 2-Aminobenzaldehyde or 2-aminobenzophenone, Compound with a reactive methylene (B1212753) group | Substituted quinolines |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines |

Conversion to Phenol Derivatives through Aromatization Strategies

The conversion of cyclohexenone derivatives to phenols is a well-established transformation in organic synthesis, often achieved through dehydrogenation. researchgate.neteurekaselect.com This aromatization can be accomplished using various reagents and conditions. For this compound, this would lead to the formation of 3-phenoxyphenol. Catalytic dehydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen acceptor is a common method. researchgate.net Other approaches include the use of stoichiometric oxidants or thermal methods. The choice of aromatization strategy would depend on the compatibility with other functional groups present in the molecule.

Table 2: Common Aromatization Strategies for Cyclohexenones

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| Palladium on Carbon (Pd/C) | High temperature, Hydrogen acceptor (e.g., cyclohexene) | Phenol |

| Copper(II) bromide (CuBr₂) | Reflux in acetonitrile | Phenol |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Neutral conditions | Phenol |

Potential for Derivatization Towards Functional Materials Precursors

While specific applications of this compound in the synthesis of functional materials are not yet widely reported, its structure suggests potential in this area. The phenoxy and cyclohexenone moieties can be functionalized to introduce polymerizable groups or moieties that can participate in the formation of liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials. The aromatic phenoxy group can be a component of conjugated systems, which are essential for many electronic and optical materials. Further research into the derivatization of this compound could open up new avenues for the development of novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.